Nanchangmycin (free acid) is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis. It is recognized for its potent activity against gram-positive bacteria and has been studied for its potential therapeutic applications, particularly in treating liver fibrosis and as an antiviral agent. Its unique properties have attracted attention in both agricultural and medical fields, where it serves as a growth promoter for ruminants and shows promise in combating viral infections, including Zika virus .
Nanchangmycin is classified as a polyether antibiotic, a group known for their ability to form complexes with cations, particularly sodium and potassium ions. This classification places it alongside other well-known antibiotics such as monensin and salinomycin. The compound is derived from the fermentation of Streptomyces nanchangensis, a soil-dwelling bacterium that synthesizes this antibiotic through complex biosynthetic pathways involving multiple genes .
The synthesis of nanchangmycin primarily occurs through microbial fermentation. The Streptomyces nanchangensis strain is cultured under specific nutrient conditions in bioreactors to maximize yield. The biosynthetic pathway involves a series of enzymatic reactions orchestrated by various gene clusters responsible for polyketide synthesis .
Nanchangmycin has a complex molecular structure characterized by multiple ether linkages and a distinctive polyketide backbone. The molecular formula is , with a molecular weight of approximately 870.12 g/mol.
Nanchangmycin is involved in various chemical reactions that modify its structure to enhance its biological activity:
These reactions are crucial for the development of analogs with improved efficacy or altered pharmacological profiles .
Nanchangmycin exerts its biological effects primarily through modulation of intracellular signaling pathways. It increases cytosolic calcium levels while decreasing phosphorylated protein levels of several kinases, including FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B. This modulation leads to the inactivation of hepatic stellate cell myofibroblasts, which reduces collagen expression and deposition in the extracellular matrix, thereby contributing to its antifibrotic effects . Additionally, nanchangmycin has shown efficacy in inhibiting viral entry into cells, further highlighting its potential as an antiviral agent .
Nanchangmycin appears as a white to off-white powder with high solubility in organic solvents but limited solubility in water. Its stability can vary based on environmental conditions such as pH and temperature.
The compound exhibits characteristic reactivity typical of polyether antibiotics, including:
These properties enhance its utility in various applications within pharmacology and agriculture .
Streptomyces nanchangensis NS3226 harbors a complex genome with multiple secondary metabolite biosynthetic gene clusters. The strain produces both nanchangmycin (a polyether antibiotic) and meilingmycin (a macrolide antiparasitic agent), indicating genetic capacity for divergent biosynthetic pathways [5]. Genome mining revealed at least eight distinct type I polyketide synthase (PKS) gene clusters spanning 37–174 kb, designated Clusters A through H. Cluster A (~133 kb) was experimentally validated as essential for nanchangmycin biosynthesis through targeted gene replacement. Disruption of specific DNA fragments within this cluster using apramycin resistance markers resulted in non-producing mutants [5]. The nanchangmycin gene cluster (nan) spans approximately 85 kb and includes genes encoding modular PKSs, oxidoreductases, epoxidases, glycosyltransferases, and regulatory proteins [3]. This genomic architecture facilitates the coordinated synthesis and modification of the polyketide backbone.
Table 1: Major Polyketide Gene Clusters in S. nanchangensis NS3226
| Cluster | Size (kb) | Putative Product | Functional Validation |
|---|---|---|---|
| A | 133 | Nanchangmycin | Gene disruption abolished production |
| B | 132 | Unknown | Not determined |
| C | 104 | Unknown | Not determined |
| H | 59 | Meilingmycin | Heterologous expression studies |
The nanchangmycin PKS is a modular type I system organized into two primary sets of open reading frames (ORFs): six ORFs (nanA1–nanA6) and seven ORFs (nanA7–nanA13), separated by functionally independent domains encoding an epimerase (NanM), epoxidase (NanO), epoxide hydrolase (NanI), and a discrete acyl carrier protein (ACP) [2] [3]. Notably, one PKS module lacks an integrated ACP, implying trans-acylation mechanisms. The PKS assembly line incorporates one malonyl-CoA loading module and fourteen extension modules, utilizing four malonyl-CoA and ten methylmalonyl-CoA extender units to construct the pentadecaketide backbone [7] [8].
Key architectural features include:
Ether ring formation in nanchangmycin involves a cascade of stereoselective oxidative cyclizations:
Figure: Ether Bond Formation Cascade
Linear Polyketide-ACP → [NanO] → Polyepoxide-ACP → [NanI] → Cyclized Polyether-ACP Nanchangmycin biosynthesis is governed by hierarchical regulatory systems:
Table 2: Regulatory Genes in Nanchangmycin Biosynthesis
| Gene | Regulator Family | Function | Effect on Yield |
|---|---|---|---|
| nanR1 | SARP | Transcriptional activator | 3-fold increase (OE*) |
| nanR2 | SARP | Transcriptional activator | 3-fold increase (OE*) |
| nanR4 | AraC | Repressor of nanR1/R2 | 3-fold increase (Δ**) |
OE = Overexpression; *Δ = Gene deletion*
The interplay between these regulators creates a precise feedback loop modulating polyketide production in response to physiological or environmental cues [1] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: